4-(methylamino)-N-(propan-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

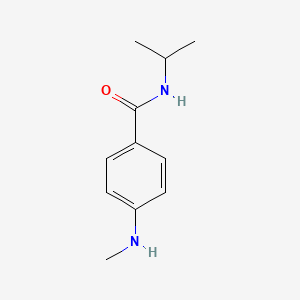

“4-(methylamino)-N-(propan-2-yl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methylamino group attached to the benzene ring. The N-(propan-2-yl) indicates an isopropyl group attached to the nitrogen of the amide group .

Molecular Structure Analysis

The molecular structure of “4-(methylamino)-N-(propan-2-yl)benzamide” would consist of a benzene ring with an amide functional group and a methylamino group attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(methylamino)-N-(propan-2-yl)benzamide” would depend on factors such as its exact molecular structure, purity, and physical state. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

Transaminase-Mediated Synthesis

This compound can be used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Binding Experiments

The compound can be used in binding experiments . For instance, it has been shown that ERb has two 4OHT binding sites, and only a single binding site for E2 . A competitive binding assay of ERb(W335A) using [3H]E2 showed that ERb(W335A) retained its binding activity for E2 and other BPA derivatives .

Schiff Bases and Their Applications

The compound can be used in the study of Schiff bases and their applications . Schiff bases derived from aminobenzoic acids have been shown to have spectral and antimicrobial activity .

Enzyme-Linked Immunosorbent Assay (ELISA)

The compound can be used in enzyme-linked immunosorbent assays (ELISAs) . For example, LS-F3342 is a 96-well ELISA for the quantitative detection of Human IFN Gamma / Interferon Gamma in samples of Cell Culture Supernatants, Plasma, and Serum .

Medicine and Healthcare

Scientific research, including research on this compound, has numerous applications in medicine and healthcare . It can be used to develop new drugs, medical treatments, and vaccines .

Development of Diagnostic Tools

The compound can also be used in the development of diagnostic tools . Scientific research is used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .

作用机制

未来方向

The future directions for research on “4-(methylamino)-N-(propan-2-yl)benzamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

4-(methylamino)-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)13-11(14)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYPCGVTDFZCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-4-(methylamino)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)

![N-[(oxolan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525791.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6525812.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea](/img/structure/B6525820.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea](/img/structure/B6525827.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea](/img/structure/B6525830.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6525839.png)

![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)

![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-(4-methanesulfonylpiperazin-1-yl)propan-2-ol](/img/structure/B6525846.png)

![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)

![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)